4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
Overview
Description
4-chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine is a useful research compound. Its molecular formula is C8H8ClN5 and its molecular weight is 209.63 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties :
- Ogurtsov and Rakitin (2021) synthesized 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, a key intermediate for various disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines with potential pharmacological uses (Ogurtsov & Rakitin, 2021).
Pharmacological Potential :
- The synthesis of 6-(chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine by Ogurtsov and Rakitin (2021) resulted in a 4-substituted product with potential pharmacological activities (Ogurtsov & Rakitin, 2021).
Biological Activity :
- Novel pyrazolylpyrimidine derivatives have shown significant herbicidal activity against Pennisetum alopecuroides, according to Ma et al. (2015) (Ma et al., 2015).
- Hafez et al. (2016) reported potential antimicrobial and anticancer activity in novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine moieties (Hafez, El-Gazzar, & Al-Hussain, 2016).
Antimicrobial Properties :
- Sirakanyan et al. (2021) found pronounced antimicrobial properties in novel polyheterocyclic systems derived from cyclopenta[4',5']pyrido[3',2':4,5]furo[3,2-d]pyrimidine (Sirakanyan et al., 2021).
Antitubercular Activity :
- Vavaiya et al. (2022) synthesized nitrogen-rich piperazine-pyrimidine-pyrazole hybrid motifs, with compound 8a showing significant anti-tubercular activity against Mycobacterium tuberculosis (Vavaiya, Patel, Pansuriya, Marvaniya, & Patel, 2022).
Fungicidal and Insecticidal Properties :
- Liu et al. (2023) discovered HNPC-A9229, a novel pyridin-2-yloxy-based pyrimidin-4-amine fungicide with excellent activity against various pathogenic fungi and low toxicity to rats (Liu et al., 2023).
- Deohate and Palaspagar (2020) evaluated the insecticidal and antibacterial potential of pyrimidine linked pyrazole heterocyclics synthesized by microwave irradiative cyclocondensation (Deohate & Palaspagar, 2020).
Properties
IUPAC Name |
4-chloro-N-(1-methylpyrazol-4-yl)pyrimidin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN5/c1-14-5-6(4-11-14)12-8-10-3-2-7(9)13-8/h2-5H,1H3,(H,10,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPJOBYNGGDCHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=NC=CC(=N2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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